Cas no 2002167-98-6 (5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid)

5-(5-ブロモピリジン-3-イル)-1,2-オキサゾール-3-カルボン酸は、複素環化合物の一種であり、ピリジン環とオキサゾール環が結合した構造を有する。この化合物は、有機合成中間体として重要な役割を果たし、特に医薬品や農薬の開発において有用な骨格を提供する。ブロモ基とカルボン酸基の存在により、さらなる誘導体化が可能であり、多様な化学反応に適用できる。その高い反応性と構造的特徴から、創薬化学や材料科学の分野で注目されている。また、結晶性が良好なため、精製や取り扱いが比較的容易である。

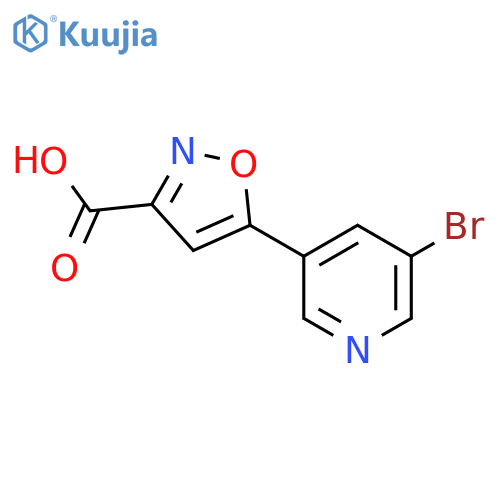

2002167-98-6 structure

商品名:5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid

CAS番号:2002167-98-6

MF:C9H5BrN2O3

メガワット:269.051601171494

MDL:MFCD32708735

CID:5211950

PubChem ID:154791687

5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Isoxazolecarboxylic acid, 5-(5-bromo-3-pyridinyl)-

- 5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid

-

- MDL: MFCD32708735

- インチ: 1S/C9H5BrN2O3/c10-6-1-5(3-11-4-6)8-2-7(9(13)14)12-15-8/h1-4H,(H,13,14)

- InChIKey: ZXVGBQDTNCEMAV-UHFFFAOYSA-N

- ほほえんだ: O1C(C2=CC(Br)=CN=C2)=CC(C(O)=O)=N1

5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1909138-10.0g |

5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid |

2002167-98-6 | 10g |

$5467.0 | 2023-06-01 | ||

| Enamine | EN300-1909138-0.5g |

5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid |

2002167-98-6 | 0.5g |

$809.0 | 2023-09-18 | ||

| Enamine | EN300-1909138-1g |

5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid |

2002167-98-6 | 1g |

$842.0 | 2023-09-18 | ||

| Enamine | EN300-1909138-0.05g |

5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid |

2002167-98-6 | 0.05g |

$707.0 | 2023-09-18 | ||

| eNovation Chemicals LLC | Y1052308-1g |

5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylic Acid |

2002167-98-6 | 95% | 1g |

$1000 | 2024-07-19 | |

| Enamine | EN300-1909138-0.25g |

5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid |

2002167-98-6 | 0.25g |

$774.0 | 2023-09-18 | ||

| Enamine | EN300-1909138-1.0g |

5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid |

2002167-98-6 | 1g |

$1272.0 | 2023-06-01 | ||

| Enamine | EN300-1909138-5.0g |

5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid |

2002167-98-6 | 5g |

$3687.0 | 2023-06-01 | ||

| Enamine | EN300-1909138-10g |

5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid |

2002167-98-6 | 10g |

$3622.0 | 2023-09-18 | ||

| eNovation Chemicals LLC | Y1052308-1g |

5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylic Acid |

2002167-98-6 | 95% | 1g |

$1000 | 2025-03-01 |

5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

2002167-98-6 (5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid) 関連製品

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量